

The Discovery and History of N-Acylglycines: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) represent a class of endogenous lipid signaling molecules that have garnered increasing interest in the scientific community. Structurally, they consist of a fatty acid linked to a glycine molecule via an amide bond. While the discovery of glycine conjugates dates back to the early 19th century with the identification of N-benzoylglycine (hippuric acid), the recognition of long-chain N-acylglycines as bioactive signaling molecules is a more recent development, largely spurred by the discovery of the endocannabinoid anandamide.[1][2] This guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and signaling functions of N-acylglycines, with a focus on the technical details relevant to researchers in the field.

Discovery and Early History

The first identification of a glycine conjugate was in the 1820s with the discovery of N-benzoylglycine in horse urine. However, the study of endogenous long-chain N-acylglycines as signaling molecules began much later. A pivotal moment in the field of lipid signaling was the discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for the cannabinoid receptor CB1. This discovery sparked a surge in research into other fatty acid amides.



N-arachidonoylglycine was the first long-chain N-acylglycine to be identified from a mammalian source and was initially synthesized in 1996 as part of a study on anandamide's structure-activity relationships.[3] Subsequent research revealed its presence in various mammalian tissues and its potential roles in pain and inflammation.[3][4] Since then, a variety of other N-acylglycines with different fatty acid chains have been identified, including N-palmitoylglycine, N-oleoylglycine, and N-stearoylglycine, expanding the family of these intriguing lipid mediators. [4]

Biosynthesis of N-Acylglycines

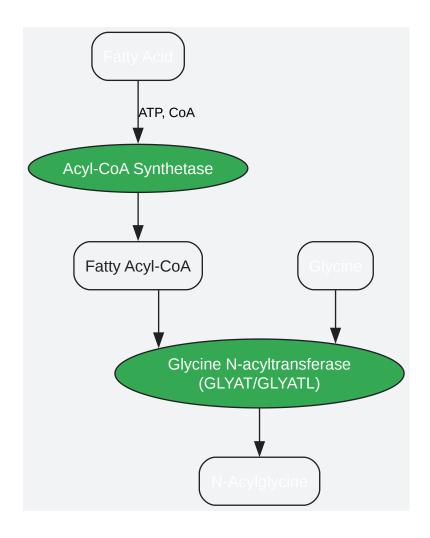
The biosynthesis of N-acylglycines is a complex process with multiple proposed pathways, which are not mutually exclusive and may be tissue- or organism-specific.[2][5]

Glycine-Dependent Pathway

The primary and most well-established pathway for the synthesis of long-chain N-acylglycines involves the direct conjugation of a fatty acyl-CoA with glycine.[2][5] This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[6][7] More recent research has identified specific long-chain-specific glycine N-acyltransferase-like enzymes, such as GLYATL2 and GLYATL3, that are responsible for the formation of these lipids.[2][4]

The overall workflow for this pathway can be summarized as follows:





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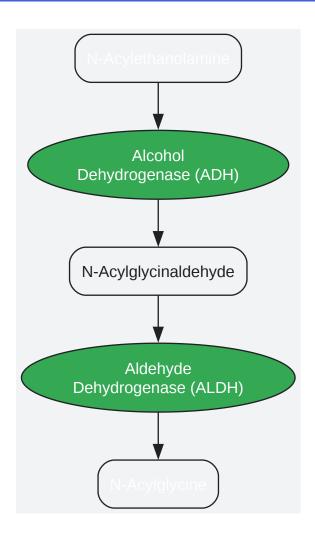
Glycine-Dependent Biosynthesis of N-Acylglycines.

Glycine-Independent Pathway

An alternative pathway for the biosynthesis of N-acylglycines involves the sequential oxidation of N-acylethanolamines (NAEs), such as anandamide.[2] This pathway consists of two enzymatic steps:

- Alcohol Dehydrogenase (ADH): Oxidizes the N-acylethanolamine to an intermediate N-acylglycinaldehyde.
- Aldehyde Dehydrogenase (ALDH): Further oxidizes the N-acylglycinaldehyde to the corresponding N-acylglycine.[5]





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Glycine-Independent Biosynthesis of N-Acylglycines.

Cytochrome c-Catalyzed Pathway

A third proposed pathway involves the enzyme cytochrome c, which can catalyze the H2O2-dependent formation of N-acylglycines from a long-chain acyl-CoA and glycine.[4]

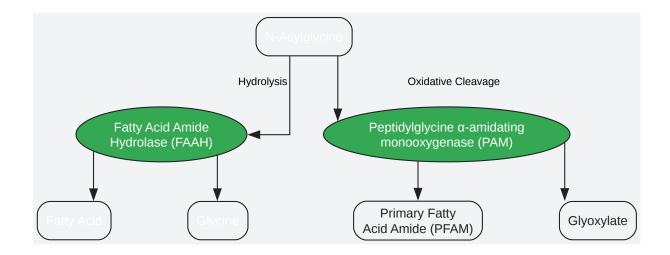
Metabolism and Degradation

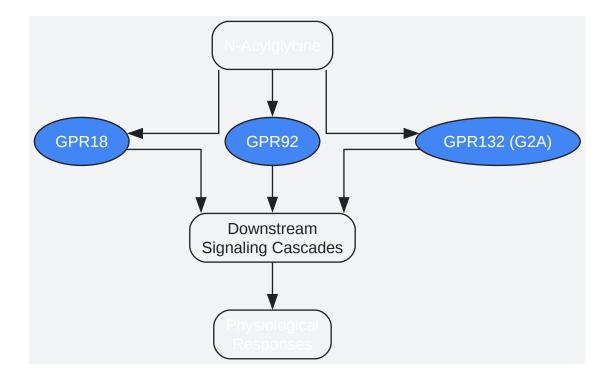
The cellular levels of N-acylglycines are tightly regulated through metabolic degradation. The primary enzyme responsible for the hydrolysis of N-acylglycines back to a fatty acid and glycine is Fatty Acid Amide Hydrolase (FAAH).[5]

Furthermore, N-acylglycines can serve as precursors for another class of lipid signaling molecules, the primary fatty acid amides (PFAMs). This conversion is catalyzed by the enzyme

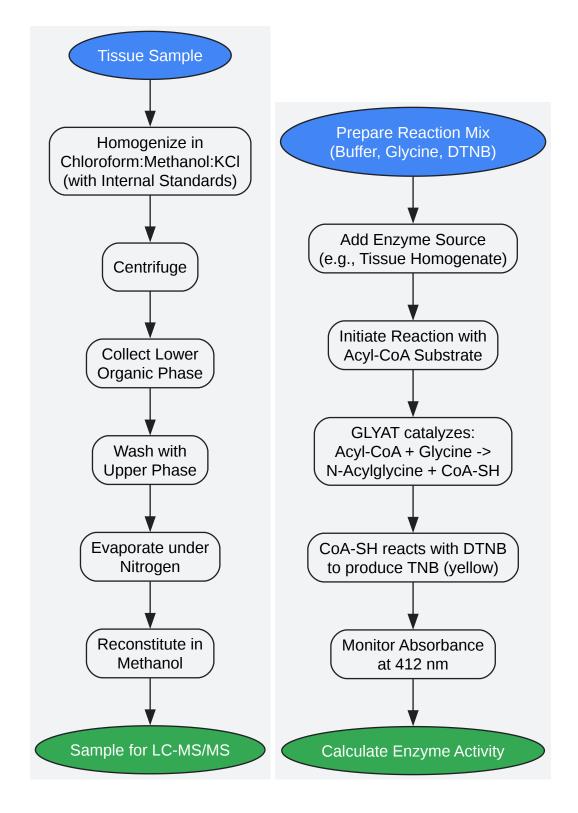


Peptidylglycine α -amidating monooxygenase (PAM), which oxidatively cleaves the N-acylglycine to yield the corresponding PFAM and glyoxylate.[2][5]









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